3-[(Phenylamino)methyl]-1,3-benzothiazol-2(3h)-one
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Overview
Description
3-[(Phenylamino)methyl]-1,3-benzothiazol-2(3H)-one is a compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a phenylamino group attached to the benzothiazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Phenylamino)methyl]-1,3-benzothiazol-2(3H)-one typically involves the reaction of 2-aminobenzothiazole with benzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-[(Phenylamino)methyl]-1,3-benzothiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The phenylamino group can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazoles depending on the reagents used
Scientific Research Applications
3-[(Phenylamino)methyl]-1,3-benzothiazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its antifungal and antimicrobial properties.
Industry: Utilized in the development of new materials and dyes.
Mechanism of Action
The mechanism of action of 3-[(Phenylamino)methyl]-1,3-benzothiazol-2(3H)-one involves its interaction with specific molecular targets. For example, in the context of Alzheimer’s disease, the compound acts as an inhibitor of acetylcholinesterase and monoamine oxidase B enzymes. This inhibition prevents the breakdown of neurotransmitters, thereby enhancing cognitive function . The compound may also interact with other molecular pathways, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Ethyl-6-methyl-phenylamino)methyl]-1,3-benzothiazol-2(3H)-one
- 3-[(2,6-Dimethyl-phenylamino)methyl]-1,3-benzothiazol-2(3H)-one
- 3-[(Benzylamino)methyl]-1,3-benzothiazol-2(3H)-one
Uniqueness
3-[(Phenylamino)methyl]-1,3-benzothiazol-2(3H)-one is unique due to its specific phenylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
22258-65-7 |
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Molecular Formula |
C14H12N2OS |
Molecular Weight |
256.32 g/mol |
IUPAC Name |
3-(anilinomethyl)-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C14H12N2OS/c17-14-16(10-15-11-6-2-1-3-7-11)12-8-4-5-9-13(12)18-14/h1-9,15H,10H2 |
InChI Key |
CUPKRXVVSOYRGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCN2C3=CC=CC=C3SC2=O |
Origin of Product |
United States |
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